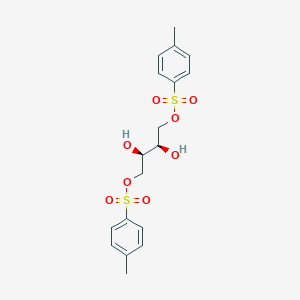

L-Threitol-1,4-ditosylate

Description

Contextualization of Threitol Derivatives in Chiral Chemistry

Chiral chemistry focuses on molecules that are non-superimposable on their mirror images, much like a person's left and right hands. wikipedia.orglibretexts.org These mirror-image isomers are called enantiomers. wikipedia.org While enantiomers share the same physical properties in an achiral environment, they can interact differently with other chiral molecules, a principle of fundamental importance in biological systems. wikipedia.org To achieve the synthesis of a single, desired enantiomer, chemists often turn to the "chiral pool." nih.gov This term refers to the collection of abundant and inexpensive chiral molecules from natural sources, such as amino acids, sugars, and terpenes, which serve as readily available starting materials for complex syntheses. nih.gov

Threitol, a four-carbon sugar alcohol, is a member of this chiral pool. wikipedia.org It exists as two enantiomers, D-threitol and L-threitol, which are the reduced forms of D-threose and L-threose, respectively. wikipedia.org The fixed, well-defined stereocenters of threitol make its derivatives, including L-Threitol-1,4-ditosylate, highly valuable scaffolds in asymmetric synthesis. The predictable spatial arrangement of their functional groups allows for the creation of a chiral environment that can direct the stereochemical outcome of subsequent reactions. nih.gov

Historical Development and Significance of L-Threitol as a Chiral Scaffold

L-Threitol, while perhaps less examined historically than its parent compound, tartaric acid, has gained recognition as a valuable chiral starting material. It can be prepared from L-tartaric acid, a widely used and classic member of the chiral pool. The significance of L-Threitol as a chiral scaffold lies in its C2-symmetric structure. This symmetry is a highly desirable feature in the design of chiral ligands for transition-metal catalysis and in the development of chiral auxiliaries, which are temporary functional groups used to guide a reaction's stereoselectivity.

The structure of L-Threitol features two primary hydroxyl (-OH) groups and two secondary hydroxyl groups. This differentiation allows for selective chemical transformations. The primary hydroxyls can be readily modified, while the secondary hydroxyls, which define the molecule's core chirality, remain to influence the stereochemical course of reactions. This structural motif enables chemists to use L-Threitol as a foundational unit upon which to build more complex, enantiomerically pure molecular architectures. acs.org

Overview of this compound as a Versatile Chiral Intermediate

This compound is a derivative of L-Threitol in which the primary hydroxyl groups at the 1 and 4 positions have been converted into tosylate esters. chemicalbook.comscbt.com This transformation is key to its versatility. The tosylate group (an abbreviation for p-toluenesulfonate) is an excellent leaving group in nucleophilic substitution reactions. This means it is easily displaced by a wide variety of nucleophiles, which are chemical species that donate an electron pair to form a new covalent bond.

This high reactivity at the C1 and C4 positions allows for the facile introduction of a diverse array of functional groups. Chemists can use this compound to synthesize complex chiral molecules by displacing the tosylate groups to form new carbon-carbon or carbon-heteroatom bonds. For instance, it serves as a key intermediate in the synthesis of novel aza-sugar-based metalloproteinase inhibitors. chemicalbook.comglobalchemmall.com The core chirality of the threitol backbone is preserved throughout these transformations, ensuring that the final products are obtained with high enantiomeric purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 57495-46-2 | chemicalbook.comscbt.com |

| Molecular Formula | C₁₈H₂₂O₈S₂ | chemicalbook.comscbt.com |

| Molecular Weight | 430.49 g/mol | chemicalbook.comscbt.com |

| Alternate Names | (-)-1,4-DI-O-TOSYL-L-THREITOL, 1,4-Bis(4-toluenesulfonyl)-L-threitol | chemicalbook.comscbt.com |

| Form | Solid | chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C18H22O8S2 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

[(2R,3R)-2,3-dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C18H22O8S2/c1-13-3-7-15(8-4-13)27(21,22)25-11-17(19)18(20)12-26-28(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-/m1/s1 |

InChI Key |

FOQGPMGPNUYCOK-QZTJIDSGSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@@H](COS(=O)(=O)C2=CC=C(C=C2)C)O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving L Threitol 1,4 Ditosylate

Role of Tosylate Groups as Superior Leaving Groups in Nucleophilic Substitutions

The tosylate (p-toluenesulfonate) groups attached to the primary C1 and C4 positions of the L-threitol backbone are exceptionally effective leaving groups in nucleophilic substitution reactions. This effectiveness stems from the high stability of the resulting tosylate anion. The negative charge on the oxygen atom is extensively delocalized through resonance across the sulfonyl group and the aromatic ring, making it a very weak base and thus prone to facile departure from the carbon skeleton. This inherent reactivity makes L-Threitol-1,4-ditosylate a versatile substrate for the construction of complex molecules.

Bimolecular Nucleophilic Substitution (SN2) Pathways and Stereochemical Inversion

Reactions involving this compound predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. The primary carbons where the tosylate groups are located offer minimal steric hindrance, allowing for an unencumbered backside attack by a nucleophile. This concerted process, where the nucleophile attacks the electrophilic carbon as the tosylate group departs, results in a predictable and complete inversion of the stereochemical configuration at the reaction center, a phenomenon known as a Walden inversion. This stereospecificity is a cornerstone of its utility in asymmetric synthesis, allowing for precise control over the stereochemistry of the product.

Intermolecular Nucleophilic Displacements with Diverse Nucleophiles (e.g., Alcohols, Amines)

The electrophilic nature of the C1 and C4 carbons in this compound facilitates reactions with a broad spectrum of nucleophiles.

Alcohols: In the presence of a base, alcohols or alkoxides act as potent nucleophiles, attacking the primary carbons to displace the tosylate groups and form new carbon-oxygen bonds, yielding ether derivatives.

Amines: Primary and secondary amines readily react with this compound to afford the corresponding N,N'-disubstituted-1,4-diamino-2,3-butanediol derivatives. These reactions are fundamental in the synthesis of chiral ligands and various nitrogen-containing compounds.

The table below provides a summary of representative intermolecular nucleophilic displacement reactions.

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium Azide (NaN₃) | Azide |

| Amine | Benzylamine (BnNH₂) | Secondary Amine |

| Alcohol/Alkoxide | Sodium Methoxide (NaOMe) | Ether |

Intramolecular Cyclization Processes

The presence of two reactive sites within the same molecule predisposes this compound and its derivatives to intramolecular reactions, leading to the formation of cyclic structures.

Intramolecular SN2 reactions are particularly important in the synthesis of cyclic ethers from threitol-derived systems. For instance, treatment of this compound with a base can induce a double intramolecular cyclization to form 1,4:3,6-dianhydro-D-threitol, although this specific transformation is more commonly associated with the D-isomer. A more general and synthetically useful approach involves the partial hydrolysis or mono-substitution of one tosylate group, followed by base-induced intramolecular cyclization of the resulting alcohol to form a substituted tetrahydrofuran, a core structure of threitan derivatives. This strategy leverages the high reactivity of the remaining tosylate group to facilitate ring closure.

The inherent C₂ symmetry and fixed stereochemistry of the L-threitol backbone exert significant control over the stereochemical outcome of intramolecular cyclization reactions. The spatial arrangement of the reacting groups and the conformational constraints of the transition state dictate the diastereoselectivity of the ring-closing process. The formation of the cyclic product proceeds through the most stable, lowest-energy transition state, which often leads to a single, or a major, diastereomer. This substrate-controlled stereoselectivity is a powerful feature in the synthesis of enantiomerically pure cyclic compounds.

Mechanistic Studies in Glycosidic Bond Formation

While this compound is not a carbohydrate itself, its chiral structure serves as a valuable building block in the synthesis of carbohydrate mimetics and complex glycoconjugates. The principles governing the nucleophilic displacement of its tosylate groups are directly analogous to the mechanisms of glycosidic bond formation.

In glycosylation, a leaving group at the anomeric center of a glycosyl donor is displaced by a hydroxyl group from a glycosyl acceptor. Although tosylates are highly reactive and less commonly employed directly at the anomeric position compared to other leaving groups like trichloroacetimidates or halides, the underlying SN2-type mechanism is similar. The stereochemical outcome (α or β-glycoside) is a result of factors including the nature of the leaving group, the participating or non-participating nature of neighboring protecting groups, and the reaction conditions. This compound can be elaborated into chiral diols or other synthons which then participate in glycosylation reactions as glycosyl acceptors. The defined stereochemistry of the threitol moiety can influence the conformational preferences of the acceptor and thereby impact the stereochemical course of the glycosidic bond formation.

Catalytic Activation and Kinetic Analysis of Derivatization Reactions

The derivatization of this compound and its related compounds often requires catalytic activation to enhance reaction rates and control stereoselectivity. L-threitol derivatives serve as versatile chiral building blocks for the synthesis of complex molecules, including specialized catalysts. rug.nltandfonline.com For instance, lariat (B8276320) crown ethers based on L-threitol have been synthesized and employed as catalysts in asymmetric Michael addition reactions. tandfonline.com These catalysts have demonstrated effectiveness in promoting reactions between various Michael donors and acceptors, achieving high yields and significant enantiomeric excess (ee). tandfonline.com

In one application, L-threitol-derived lariat ethers were used to catalyze the Michael addition of 2-nitropropane (B154153) to trans-chalcone, diethyl acetamidomalonate to β‐nitrostyrene, and acetoxymalonate to trans‐chalcones. tandfonline.com The outcomes of these reactions were influenced by the specific structure of the catalyst and the substituents on the reactants, with enantiomeric excesses reaching up to 99%. tandfonline.com

The following table summarizes the performance of L-threitol-based lariat ether catalysts in various asymmetric Michael addition reactions.

| Michael Donor | Michael Acceptor | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Nitropropane | trans-Chalcone | Lariat Ether 19a | 20-68 | 89 |

| Diethyl acetamidomalonate | β‐Nitrostyrene | Lariat Ether 21a | 20-68 | 95 |

| Acetoxymalonate | 4-Chloro-trans-chalcone | Lariat Ether 20a | 33-85 | 99 |

| Acetoxymalonate | 4-Methoxy-trans-chalcone | Lariat Ether 21a | 33-85 | 99 |

Data sourced from a review on crown-ether-mediated molecules as catalysts. tandfonline.com

Beyond crown ethers, this compound is used in the synthesis of other chiral catalysts, such as chiral porphyrin ligands. google.comgoogle.com The process involves reacting a porphyrin with sodium hydride and then adding a solution of D-threitol 1,4-ditosylate. google.comgoogle.com These tailored catalysts are instrumental in processes like the hydrolytic kinetic resolution (HKR) of racemic epoxides, a method that allows for the separation of enantiomers. google.comgoogle.comgoogle.com

Various catalytic systems have been explored for derivatization reactions. The formation of C–S bonds in reactions involving thiosugars can be catalyzed by copper(I) chloride (CuCl). mdpi.com In other contexts, photoredox catalysis, using complexes like Ir(dtbbpy)(ppy)₂PF₆ with a copper co-catalyst (CuBr), has been employed for the synthesis of thioglycosides. mdpi.com Lewis acids are also frequently used to act as epoxide-activating reagents in ring-opening reactions. google.comgoogle.com Kinetic studies have also noted that reaction rates can be significantly increased through methods such as microwave activation, which has been observed in polymerization reactions of related monomers. researchgate.net

Computational Chemistry Approaches to Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the complex mechanisms of reactions involving this compound and its derivatives. openaccessjournals.com These theoretical methods complement experimental findings by providing detailed insights into reaction pathways, transition state structures, and the factors governing stereoselectivity. catalysis.blogumanitoba.ca Techniques such as Density Functional Theory (DFT) and other ab initio methods are used to calculate the potential energy surfaces of reacting systems, which helps in mapping the most favorable reaction routes. openaccessjournals.comcatalysis.blogwikipedia.org

By modeling the reaction, researchers can investigate proposed mechanistic pathways. umanitoba.ca For example, in aminocatalytic reactions, computational studies can help determine whether a reaction proceeds through a dienamine intermediate or a Michael addition pathway by comparing the energy barriers associated with each step. umanitoba.ca This predictive capability is crucial for understanding unexpected stereochemical outcomes and for the rational design of new, more efficient catalysts. umanitoba.ca

The central concept in these mechanistic studies is the transition state, which is the highest energy point along a reaction coordinate, representing a saddle point on the potential energy surface. wikipedia.orguni-giessen.de According to transition state theory, the rate of a reaction is primarily determined by the energetic properties of this state. wikipedia.orguni-giessen.de Computational methods can calculate the structure and energy of these fleeting activated complexes, providing values for the standard Gibbs energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). wikipedia.orgwikipedia.org This information is invaluable for understanding reaction kinetics and selectivity. wikipedia.org

Computational approaches have been successfully applied to various aspects of catalysis and reaction mechanisms relevant to L-threitol derivatives.

| Computational Method | Application | Research Finding |

| Density Functional Theory (DFT) | Reaction Pathway Prediction | Calculates potential energy surfaces to identify the most favorable pathways and energy barriers for reactants, intermediates, and products. catalysis.blogwikipedia.org |

| Ab initio Methods | Stereochemistry Prediction | Elucidates the origins of selectivity and aids in the design of novel catalysts by modeling catalyst-substrate interactions. umanitoba.ca |

| Molecular Dynamics (MD) | Reaction Dynamics | Simulates the formation and breaking of chemical bonds over time, providing insight into the dynamic aspects of the reaction. catalysis.blog |

| Transition State Theory (TST) Calculations | Activation Energy Determination | Calculates thermodynamic properties of the transition state (ΔG‡, ΔH‡, ΔS‡) to understand reaction rates and equilibria. wikipedia.orgwikipedia.org |

These computational tools are essential for building a comprehensive understanding of the chemical behavior of this compound, guiding further experimental work in catalyst development and synthetic methodology. openaccessjournals.comumanitoba.ca

Applications of L Threitol 1,4 Ditosylate in Asymmetric Synthesis

L-Threitol-1,4-ditosylate as a Chiral Building Block and Template

The inherent chirality and C2 symmetry of this compound make it an excellent starting material for the synthesis of more complex chiral structures. It can act as a rigid scaffold, influencing the stereochemical course of reactions performed on molecules to which it is temporarily attached.

Induction of Enantioselectivity in Carbon-Carbon Bond Forming Reactions

Derivatives of L-threitol have been successfully employed as chiral auxiliaries to direct the stereochemical outcome of carbon-carbon bond-forming reactions. For instance, 1,4-di-O-tert-alkyl-L-threitols, which can be synthesized from L-threitol, have been used to control the asymmetric nucleophilic addition of alkyllithium reagents to hydrazones. ntu.edu.tw In these reactions, the chiral threitol backbone creates a biased environment, leading to the preferential formation of one enantiomer.

The general approach involves the conversion of the chiral threitol derivative into a chiral acetal-hydrazone. This hydrazone then reacts with an organolithium reagent, and the steric hindrance imposed by the chiral auxiliary directs the nucleophilic attack to one face of the C=N double bond, resulting in a high degree of enantioselectivity. The effectiveness of this stereocontrol is often dependent on the solvent, with non-polar solvents like toluene (B28343) generally providing higher diastereoselectivity. ntu.edu.tw

Table 1: Asymmetric Addition of Alkyllithiums to Chiral Hydrazones Derived from L-Threitol

| Alkylithium Reagent | Solvent | Diastereomeric Ratio (S:R) | Yield (%) |

| Methyllithium | Toluene | 95:5 | 85 |

| n-Butyllithium | Toluene | 92:8 | 82 |

| Phenyllithium | Toluene | 90:10 | 78 |

| Methyllithium | THF | 30:70 | 88 |

Data compiled from studies on related L-threitol derivatives. ntu.edu.tw

Diastereoselective Control in Multi-Step Synthetic Sequences

The rigid C2-symmetric scaffold of this compound can be exploited to control the relative stereochemistry of multiple stereocenters created during a synthetic sequence. By incorporating the threitol moiety as a chiral template, subsequent reactions are influenced by its stereochemical information, leading to the formation of specific diastereomers.

While direct examples utilizing this compound as a template for complex multi-step syntheses are not extensively documented in readily available literature, the principle is a cornerstone of asymmetric synthesis. Chiral auxiliaries, such as those derived from L-threitol, are instrumental in building up complex molecules with multiple stereocenters in a controlled manner. For example, in the synthesis of natural products, a chiral auxiliary can be used to set a key stereocenter, and its influence can extend to subsequent bond formations, ensuring the correct relative stereochemistry of adjacent centers.

Stereoselective Transformations Utilizing Threitol Ditosylates

The tosylate groups of this compound are excellent leaving groups, making the compound an ideal precursor for the synthesis of various chiral ligands through nucleophilic substitution reactions. These ligands, in turn, are used to catalyze a range of stereoselective transformations.

Asymmetric Hydrogenation Reactions with Threitol-Derived Ligands (e.g., Modified DIOP)

One of the most significant applications of L-threitol derivatives is in the synthesis of chiral phosphine (B1218219) ligands for asymmetric hydrogenation. A prominent example is the synthesis of (-)-DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) and its analogues. The synthesis of DIOP can be achieved from (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol, a direct derivative of L-threitol. The tosyl groups are displaced by a phosphide (B1233454) nucleophile, such as sodium diphenylphosphide, to furnish the chiral diphosphine ligand.

Rhodium complexes of these threitol-derived DIOP ligands are effective catalysts for the asymmetric hydrogenation of prochiral olefins, yielding chiral products with significant enantiomeric excess.

Table 2: Asymmetric Hydrogenation of Prochiral Alkenes using a Rh(I)-DIOP Catalyst

| Substrate | Product | Enantiomeric Excess (ee, %) |

| (Z)-α-Acetamidocinnamic acid | N-Acetyl-L-phenylalanine | 81 |

| Methyl (Z)-α-acetamidocinnamate | Methyl N-acetyl-L-phenylalaninate | 72 |

| α-Ethylstyrene | (R)-2-Phenylbutane | 15 |

Data represents typical results obtained with DIOP-type ligands.

Enantioselective Michael Addition Reactions

L-threitol derivatives have been utilized to synthesize chiral crown ethers that act as effective phase-transfer catalysts in enantioselective Michael additions. wikipedia.org These macrocyclic hosts, incorporating the C2-symmetric threitol unit, can create a chiral environment around the reacting species, thereby inducing enantioselectivity.

In these reactions, the threitol-based lariat (B8276320) ethers facilitate the reaction between a nucleophile and a Michael acceptor under phase-transfer conditions. The chiral cavity of the crown ether complexes with the cation of the base, and the steric and electronic properties of the chiral host guide the approach of the nucleophile to the acceptor, resulting in the preferential formation of one enantiomer of the Michael adduct. High enantioselectivities, in some cases exceeding 90% ee, have been reported for the addition of various nucleophiles to chalcones and other Michael acceptors. wikipedia.org

Table 3: Enantioselective Michael Addition Catalyzed by an L-Threitol-Based Crown Ether

| Michael Donor | Michael Acceptor | Product | Enantiomeric Excess (ee, %) | Yield (%) |

| Diethyl malonate | Chalcone | Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate | 85 | 90 |

| Nitromethane | β-Nitrostyrene | (R)-1-Nitro-2-phenylethane | 78 | 85 |

| Thiophenol | Cyclohexenone | (R)-3-(Phenylthio)cyclohexanone | 92 | 75 |

Illustrative data based on the performance of threitol-derived phase-transfer catalysts. wikipedia.org

Stereoselective Ring-Opening Reactions of Chiral or Prochiral Cyclic Substrates

The tosylate groups of this compound make it a suitable electrophile for reactions with nucleophiles, which can include ring-opening processes. While specific examples detailing the use of this compound itself in stereoselective ring-opening reactions of other cyclic substrates are not prevalent, the underlying principle involves the transfer of chirality.

In a broader context, chiral auxiliaries and reagents derived from chiral pool molecules like L-threitol can be used to control the stereoselectivity of ring-opening reactions. For instance, a chiral ligand derived from L-threitol could be used to form a chiral metal complex that catalyzes the enantioselective ring-opening of a prochiral epoxide or aziridine. The chiral environment created by the ligand would differentiate between the two enantiotopic faces of the substrate, leading to the formation of an enantioenriched product. The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a relevant concept in heterocyclic chemistry where such transformations can occur.

Synthesis of Axially Chiral Compounds

The construction of axially chiral molecules, which possess a stereogenic axis rather than a stereocenter, is a significant challenge in organic synthesis. Derivatives of L-threitol have been effectively employed as chiral templates to control the spatial arrangement of substituents around a rotating single bond, leading to the formation of atropisomers with high enantiopurity.

Desymmetrization Strategies for Prochiral Biaryls

A key strategy for synthesizing axially chiral biaryls is the desymmetrization of a prochiral precursor. In this approach, a chiral auxiliary derived from L-threitol is used to differentiate between two identical, prochiral reactive sites on a molecule.

A notable example involves the use of 1,4-di-O-benzyl-L-threitol as a chiral template in the asymmetric synthesis of axially chiral biaryls. nih.gov The process begins with the sequential etherification of a prochiral molecule, 2,2',6,6'-tetrahydroxybiphenyl, with the L-threitol derivative under Mitsunobu conditions. This reaction exclusively yields a desymmetrized biphenyldiol with S-axial chirality. The chiral threitol auxiliary effectively shields one face of the molecule, directing the reaction to the exposed hydroxyl groups in a stereocontrolled manner. nih.gov

The resulting desymmetrized intermediate can then be further elaborated. For instance, cyclization with 1,ω-dibromoalkanes, followed by the removal of the chiral auxiliary, produces (S)-2,2'-biphenyldiols containing alkylenedioxy bridges. This method provides a pathway to various axially chiral compounds, including biphenyldicarboxylic acids, terphenylcarboxylic acids, and macrocyclic lactones and lactams, starting from a single desymmetrized intermediate. nih.gov

Table 1: Desymmetrization of 2,2',6,6'-Tetrahydroxybiphenyl using a L-Threitol Derivative nih.gov

| Starting Material | Chiral Auxiliary | Key Reaction | Intermediate Product | Final Product Class | Axial Chirality |

| 2,2',6,6'-Tetrahydroxybiphenyl | 1,4-di-O-benzyl-L-threitol | Mitsunobu Etherification | Desymmetrized biphenyldiol | (S)-2,2'-Biphenyldiols | S |

Enantiopure Overcrowded Alkene Synthesis via Chiral Templates

The synthesis of enantiopure overcrowded alkenes, which are sterically hindered alkenes that exhibit axial chirality due to restricted rotation around the double bond, is a specialized area of stereoselective synthesis. While various chiral auxiliaries and catalysts have been developed for this purpose, the specific application of this compound or its derivatives as chiral templates in this context is not well-documented in the scientific literature. Methodologies for these challenging targets often rely on other established chiral auxiliaries, such as those developed by Evans, or specialized catalytic systems. nih.gov

Development and Application of Novel Chiral Catalysts and Ligands from L-Threitol Derivatives

The C2-symmetric scaffold of L-threitol makes it an excellent starting material for the design and synthesis of novel chiral ligands and catalysts. These catalysts have shown high efficacy in a range of asymmetric transformations.

A prominent class of catalysts derived from L-threitol are chiral crown ethers. acs.orgresearchgate.net These macrocycles are synthesized by incorporating an L-threitol derivative into a polyether ring structure. For example, lariat ethers featuring a monoaza-15-crown-5 unit fused with a 1,4-di-O-alkylated L-threitol moiety have been developed and used as effective phase-transfer catalysts. acs.orgresearchgate.netresearchgate.net

These L-threitol-based crown ethers have been successfully applied in asymmetric Michael addition reactions. Under mild, liquid-liquid phase-transfer conditions, they catalyze the addition of nucleophiles like 2-nitropropane (B154153) or diethyl acetamidomalonate to Michael acceptors such as trans-chalcone and β-nitrostyrene. acs.org The chiral environment created by the L-threitol unit within the catalyst complex leads to the formation of Michael adducts with good to excellent enantioselectivities. The substituents on the L-threitol backbone (e.g., methyl vs. benzyl (B1604629) ethers) have a significant impact on the level of asymmetric induction, allowing for the tuning of the catalyst for specific substrates. researchgate.net For instance, in the reaction of diethyl acetoxymalonate with chalcones, enantiomeric excesses (ee) of up to 99% have been achieved with specific L-threitol-based crown ether catalysts. researchgate.net

Table 2: Application of L-Threitol-Based Crown Ether Catalysts in Asymmetric Michael Additions acs.orgresearchgate.net

| Nucleophile | Michael Acceptor | L-Threitol Catalyst Substituent | Enantiomeric Excess (ee) |

| 2-Nitropropane | trans-Chalcone | Di-O-benzyl | 90% |

| Diethyl acetamidomalonate | β-Nitrostyrene | Di-O-benzyl | 95% |

| Diethyl acetoxymalonate | 4-Chlorochalcone | Di-O-benzyl | 99% |

| Diethyl acetoxymalonate | 4-Methoxychalcone | Di-O-pentyl | 99% |

| Diethyl bromomalonate | 3-Methyl-benzylidene-malononitrile | Di-O-methyl | 99% |

These findings demonstrate that ligands and catalysts derived from the L-threitol framework are powerful tools in asymmetric synthesis, capable of inducing high levels of stereocontrol in synthetically important reactions.

Advanced Synthetic Applications and Derivatizations of L Threitol 1,4 Ditosylate

Synthesis of Carbohydrate Analogues and Glycosides

The C4 backbone of L-threitol provides a foundational scaffold for the synthesis of various sugar analogues, where heteroatoms are incorporated into the carbohydrate ring or glycosidic bond. L-Threitol-1,4-ditosylate is an ideal starting material for these transformations.

Preparation of Thio-, Seleno-, and Tellurosugar Derivatives

The introduction of heavier chalcogens like sulfur, selenium, and tellurium in place of oxygen in sugar structures yields analogues with unique chemical and biological properties. This compound facilitates the synthesis of such compounds through double nucleophilic displacement of its tosylate groups.

A notable application involves the synthesis of enantiomerically pure trans-dihydroxy diselenides and selenyl sulfides, which have been investigated for their antioxidant properties. mdpi.com In a typical synthetic sequence, 1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol is treated with a selenol reagent. mdpi.com The reaction can be controlled to produce either a monosubstituted or disubstituted product. For instance, reaction with a substoichiometric amount of p-methoxybenzyl selenol leads to a benzyl (B1604629) selenide, and subsequent displacement of the second tosylate with a thiol source followed by oxidation yields the target O-protected selenyl sulfide. mdpi.com Alternatively, using an excess of the selenol reagent leads to the formation of a dibenzylselenide, which upon oxidation and deprotection, furnishes the corresponding diselenide. mdpi.com These selenosugars have demonstrated the ability to protect red blood cells from oxidative stress. mdpi.com

Table 1: Synthesis of Selenosugar Derivatives from a Protected L-Threitol Ditosylate

| Starting Material | Reagents | Key Intermediate(s) | Final Product Class | Ref |

|---|---|---|---|---|

| 1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol | 1. p-methoxybenzyl selenol (substoichiometric) 2. KSAc 3. I₂ 4. Acidic deprotection | O-protected selenyl sulfide | trans-dihydroxy selenyl sulfide | mdpi.com |

Construction of Complex Glycosidic Structures

Beyond simple heteroatom substitution, this compound is a key precursor for building more complex acyclic and macrocyclic structures that mimic aspects of glycosides. It has been used in the synthesis of 1',2'-seco-nucleosides, which are nucleoside analogues where the furanose ring is opened. researchgate.net These derivatives, featuring an L-threitol side-chain, have been synthesized for all four canonical nucleobases (adenine, cytosine, guanine, and thymine) starting from L-dimethyl tartarate, a precursor to L-threitol. researchgate.net The synthetic strategy involves coupling the threitol-derived backbone with the respective nucleobases. researchgate.net

Supramolecular Chemistry and Functional Materials

The defined chirality and structural rigidity of the L-threitol scaffold make it an attractive component for the construction of functional supramolecular assemblies and chiral polymers.

Synthesis of L-Threitol-Based Crown Ethers for Enantioselective Phase Transfer Catalysis

Chiral crown ethers are powerful tools in asymmetric synthesis, capable of complexing with cations and transferring them into an organic phase to catalyze reactions enantioselectively. L-threitol is an excellent chiral source for these macrocycles. researchgate.net

Researchers have synthesized novel L-threitol-based lariat (B8276320) ethers that incorporate a monoaza-15-crown-5 unit. researchgate.netdntb.gov.ua The synthesis starts from diethyl L-tartrate, which is converted to a 1,4-di-O-alkylated L-threitol derivative before macrocyclization. researchgate.net These crown ethers have proven to be highly effective as phase-transfer catalysts in asymmetric Michael addition reactions under mild conditions. researchgate.netdntb.gov.ua

Table 2: Performance of L-Threitol-Based Crown Ether Catalysts in Michael Additions

| Reaction | Catalyst Type | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|

| Addition of 2-nitropropane (B154153) to trans-chalcone | L-threitol-based monoaza-15-crown-5 lariat ether | 90% | researchgate.netdntb.gov.ua |

The high enantioselectivities achieved highlight the efficacy of the L-threitol backbone in creating a well-defined chiral environment for the catalyzed reaction. researchgate.netdntb.gov.ua The success of these catalysts is often compared to similar structures derived from other sugar alcohols like D-mannitol. researchgate.netnih.gov

Preparation of Chiral Macromolecules and Polymeric Structures

The bifunctional nature of this compound, possessing two reactive sites at opposite ends of the molecule, makes it an ideal monomer for the synthesis of chiral macromolecules and polymers through polycondensation reactions. The tosylate groups can be displaced by various nucleophiles, such as diols or diamines, to form chiral polyesters, polyethers, or polyamines.

While the synthesis of crown ethers represents the formation of a discrete macrocycle, the same chemical principles can be extended to create linear or cross-linked polymeric materials. These polymers would incorporate the chirality of the L-threitol unit into the polymer backbone, making them potentially useful in applications such as chiral chromatography, asymmetric catalysis, and as functional materials with unique optical or recognition properties.

Precursors for Specialized Organic Compounds

This compound is fundamentally a chiral building block, providing a C4 unit with defined stereochemistry for the total synthesis of more complex molecules. Its utility as an intermediate is well-established. wikipedia.orgchemicalbook.com

It is commercially available and serves as an intermediate in the synthesis of novel aza-sugar-based inhibitors for metalloproteinases. chemicalbook.com Aza-sugars are important glycomimetics where the ring oxygen is replaced by a nitrogen atom. Furthermore, the L-threitol framework is the basis for synthesizing other versatile chiral building blocks, such as 1,4-di-O-benzylthreitol, which is used in the preparation of a variety of chiral ligands and catalysts. researchgate.net The synthesis of 1',2'-seco-nucleosides from L-threitol derivatives further underscores its role as a precursor to specialized, biologically relevant compounds. researchgate.net

Intermediates for Aza-Sugar Based Metalloproteinase Inhibitors

Aza-sugars, where the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom, represent an important class of compounds with significant therapeutic potential. Their structural similarity to natural sugars allows them to interact with carbohydrate-processing enzymes, including metalloproteinases. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Overexpression or dysregulation of MMPs is implicated in various pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. nih.gov The development of selective MMP inhibitors is, therefore, a key area of pharmaceutical research.

While direct synthesis of aza-sugar based metalloproteinase inhibitors from this compound is not extensively documented in publicly available research, its structural attributes make it a plausible precursor for chiral amino-polyol structures that form the core of many aza-sugars. The synthesis of aza-sugars often involves the use of chiral starting materials to control the stereochemistry of the final product. nih.gov For instance, the enantioselective synthesis of polyhydroxylated pyrrolidines, a class of aza-sugars, has been achieved starting from amino acids like serine. nih.gov

The general synthetic strategy towards aza-sugars from a precursor like this compound would conceptually involve a diepoxide formation followed by a regioselective opening with a nitrogen nucleophile. Subsequent functional group manipulations would then lead to the desired aza-sugar scaffold. The inherent C2-symmetry of L-threitol derivatives can be exploited to generate stereochemically defined aza-sugars.

Table 1: Key Research Findings on Aza-Sugar Synthesis and Metalloproteinase Inhibition This table is generated based on related research in the field, as direct synthesis from this compound is not widely reported.

| Starting Material | Target Aza-Sugar Type | Key Synthetic Step | Relevance to Metalloproteinase Inhibition |

|---|---|---|---|

| L-Serine | Polyhydroxylated Pyrrolidines nih.gov | Intramolecular cyclization | Core structure for potential MMP inhibitors |

| D-Glucose | Iminocyclitols | Reductive amination | Known glycosidase inhibitors, potential for MMP inhibition |

| L-Tartaric Acid | Dihydroxypyrrolidines | Aminolysis of diepoxides | Provides chiral backbone for inhibitor synthesis |

Although direct evidence is sparse, the conversion of this compound to chiral 1,4-diazido-2,3-butanediol and subsequent cyclization could provide a pathway to novel aza-sugar analogues for evaluation as MMP inhibitors. The development of tetrahydroisoquinoline-based MMP inhibitors highlights the importance of rigid, chiral scaffolds in achieving high binding affinity and selectivity. nih.gov

Chiral Intermediates in the Synthesis of Agrochemicals and Pharmaceuticals

The chirality of a molecule is a critical factor in its biological activity, a principle that is well-established in both the pharmaceutical and agrochemical industries. nih.gov The use of enantiomerically pure starting materials, often derived from the "chiral pool," is a common strategy to ensure the synthesis of a single, active enantiomer of a target molecule. This compound, with its defined stereochemistry originating from L-tartaric acid, is a valuable member of this chiral pool.

In the realm of agrochemicals, the demand for chiral active ingredients is on the rise to enhance efficacy, reduce application rates, and minimize environmental impact. nih.gov While specific examples of agrochemicals synthesized directly from this compound are not prominent in the literature, its potential as a precursor for chiral ligands and catalysts used in asymmetric synthesis is significant. These catalysts can then be used to produce a wide range of chiral agrochemicals.

In pharmaceutical synthesis, this compound serves as a versatile building block for the construction of complex chiral molecules. Its C2-symmetry is particularly advantageous in the synthesis of molecules with corresponding symmetry elements, or it can be strategically broken to access a variety of stereochemical arrangements. For instance, it can be converted into the corresponding diepoxide, a highly reactive intermediate that can undergo nucleophilic attack to introduce diverse functionalities with stereocontrol.

Table 2: Illustrative Derivatizations of this compound for Bioactive Molecules This table presents potential synthetic pathways based on the known reactivity of this compound.

| Derivative | Potential Application Area | Key Transformation | Resulting Chiral Moiety |

|---|---|---|---|

| 1,4-Diazido-2,3-butanediol | Pharmaceutical Intermediate | Azide displacement | Chiral diamine precursor |

| (2R,3R)-1,2,3,4-Diepoxybutane | Pharmaceutical/Agrochemical | Intramolecular cyclization | Versatile electrophilic building block |

| Chiral Crown Ethers | Phase-transfer Catalysis | Williamson ether synthesis | Enantioselective catalysts |

| Chiral Phosphine (B1218219) Ligands | Asymmetric Catalysis | Nucleophilic substitution with phosphines | Ligands for metal-catalyzed reactions |

The synthesis of nitrogen-containing heterocycles is a major focus in medicinal chemistry due to their prevalence in bioactive natural products and synthetic drugs. ijnrd.orgscispace.com this compound can be a precursor to chiral diamines or other nitrogen-containing intermediates, which can then be incorporated into heterocyclic scaffolds to create novel pharmaceutical candidates.

Structural Elucidation and Stereochemical Characterization of L Threitol 1,4 Ditosylate and Its Derivatives

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction (SXRD) stands as the definitive method for determining the absolute configuration of a chiral molecule. springernature.com This technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise placement of each atom in space. The determination of absolute configuration relies on a phenomenon known as anomalous dispersion or resonant scattering, which occurs when the X-ray wavelength is near an absorption edge of an atom in the crystal. mit.edu This effect causes small but measurable differences between the intensities of Friedel pairs of reflections (hkl and -h-k-l), breaking Friedel's Law and allowing the true handedness of the molecule to be established. nih.goved.ac.uk

The crystallographic analysis of D-threitol reveals a straight carbon-chain conformation in the solid state, with the molecules organized into extensive hydrogen-bonded networks. nih.gov

Table 1: Example Crystallographic Data for D-Threitol

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₁₀O₄ | nih.gov |

| Space Group | P3(1)21 | nih.gov |

| a (Å) at 119 K | 10.0995(5) | nih.gov |

| c (Å) at 119 K | 4.8407(4) | nih.gov |

| Conformation | Straight carbon-chain | nih.gov |

Advanced Spectroscopic Techniques for Stereochemical Assignment

In the absence of a single crystal, or as a complementary method, advanced spectroscopic techniques are indispensable for structural and stereochemical characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the two tosyl groups (typically in the 7-8 ppm region), the methyl protons of the tosyl groups (around 2.4 ppm), and the protons on the threitol backbone. The methine protons (H2, H3) and methylene (B1212753) protons (H1, H4) would exhibit complex splitting patterns due to coupling with each other, providing information about their relative stereochemistry.

¹³C NMR: The spectrum would display distinct signals for the carbons of the tosyl groups (aromatic and methyl carbons) and the four carbons of the threitol backbone. The chemical shifts of C1 and C4 would be significantly downfield compared to L-threitol, confirming their attachment to the electron-withdrawing tosylate groups. rsc.org The chemical shifts for C2 and C3 would also be characteristic of a diol structure. Two-dimensional NMR techniques like COSY and HSQC would be used to assign all proton and carbon signals unambiguously. nih.gov

Table 2: Predicted NMR Chemical Shifts (δ) for L-Threitol-1,4-ditosylate

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| H1, H4 (CH₂) | ~4.1-4.3 | ~68-70 |

| H2, H3 (CH) | ~3.8-4.0 | ~69-71 |

| Aromatic CH (Tosyl) | ~7.4 (d), ~7.8 (d) | ~128, ~130, ~132, ~145 |

Note: These are estimated values based on typical shifts for similar functional groups. Actual values may vary depending on solvent and other conditions.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgntu.edu.sg It is an exceptionally sensitive technique for probing the stereochemistry of a molecule. This compound, being a chiral molecule, would exhibit a characteristic CD spectrum. The tosyl groups contain aromatic chromophores which, when held in a chiral environment by the threitol backbone, would give rise to distinct CD signals.

Conformational Analysis and Molecular Dynamics Simulations of Threitol Derivatives

While crystal structures provide a static picture, molecules in solution are dynamic and exist as an equilibrium of different conformations. Understanding these conformational preferences is key to understanding reactivity.

Conformational analysis of L-threitol has been performed using both density functional theory (DFT) calculations and molecular dynamics (MD) simulations. nih.govrsc.org These studies reveal that, even in an acyclic molecule like threitol, rotation around the C-C bonds is not completely free. The conformational landscape is dominated by the interplay between steric hindrance and the formation of intramolecular hydrogen bonds between the hydroxyl groups.

DFT calculations on isolated L-threitol suggest that the most stable conformers are those that maximize intramolecular hydrogen bonding, with some structures forming a cyclic system involving all four hydroxyl groups. nih.gov Molecular dynamics simulations of L-threitol in aqueous solution show that while intramolecular hydrogen bonds are still significant, interactions with water molecules also play a crucial role in determining the average conformation. rsc.orgrsc.org These simulations can compute properties like NMR coupling constants, which can then be compared with experimental data to validate the conformational model. rsc.org For this compound, the bulky tosyl groups would significantly influence the conformational preferences, likely favoring more extended, staggered arrangements to minimize steric clash. MD simulations would be an ideal tool to explore the accessible conformations and their relative energies. mdpi.com

Table 3: Key Findings from Conformational Studies of Threitol

| Method | Key Finding | Implication | Reference |

|---|---|---|---|

| DFT (gas phase) | Predominance of conformers stabilized by a network of intramolecular hydrogen bonds. | The inherent structure favors a compact, cyclic-like arrangement. | nih.gov |

| MD Simulation (aqueous) | Good agreement between computed and experimental NMR coupling constants. | The simulation accurately reflects the average solution-state conformation. | rsc.orgrsc.org |

Correlation of Molecular Structure with Reactivity and Chiral Induction Efficiency

The specific structure and stereochemistry of this compound make it a valuable molecule in organic synthesis, particularly as a chiral building block. Its reactivity is a direct consequence of its structural features.

The two p-toluenesulfonate (tosylate) groups at the primary C1 and C4 positions are the key to its reactivity. The tosylate anion is an excellent leaving group, meaning it readily departs during a chemical reaction. This makes the C1 and C4 atoms highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of new functional groups at these positions via nucleophilic substitution (S_N2) reactions. mdpi.com

Crucially, because the molecule has a defined (2S,3S) absolute configuration at its stereocenters (C2 and C3), it serves as a chiral synthon. When it undergoes reactions, it transfers its chirality to the product molecules. For example, a double S_N2 reaction at C1 and C4 with a dinucleophile can lead to the formation of complex chiral macrocycles or heterocyclic structures where the stereochemistry is controlled by the starting material.

The hydroxyl groups at C2 and C3 can also play a significant role in directing reactions, a phenomenon known as chiral induction. researchgate.net These hydroxyls can coordinate to reagents or catalysts, holding them in a specific orientation relative to the rest of the molecule. This can influence the stereochemical outcome of reactions occurring elsewhere in the molecule or in a substrate that is temporarily bound to the threitol derivative. This principle is widely used in asymmetric synthesis, where a chiral auxiliary derived from a molecule like L-threitol is used to control the formation of new stereocenters.

Table 4: Structure-Reactivity Relationships for this compound

| Structural Feature | Chemical Property | Impact on Reactivity and Use |

|---|---|---|

| Two Tosylate Groups | Excellent leaving groups | Activates C1 and C4 for nucleophilic substitution reactions. |

| (2S,3S) Stereocenters | Fixed absolute configuration | Acts as a chiral building block, enabling asymmetric synthesis. |

| C₂ Symmetry | Symmetrical molecule | Simplifies synthetic planning and product analysis. |

Q & A

Q. What are the key synthetic strategies for L-Threitol-1,4-ditosylate, and how do protection/deprotection steps influence its purity?

this compound is synthesized via selective tosylation of L-threitol derivatives. A common approach involves using isopropylidene protection (e.g., 2,3-O-isopropylidene-D-threitol) to block hydroxyl groups at positions 2 and 3, followed by tosylation at positions 1 and 4 . Critical steps include:

- Protection strategy : Isopropylidene groups improve regioselectivity during tosylation.

- Reaction conditions : Controlled temperature (0–5°C) and stoichiometric excess of tosyl chloride ensure complete conversion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product, with purity confirmed by NMR (>95% by H NMR integration) .

Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound?

Structural confirmation requires multi-spectral analysis:

- H NMR : Key signals include aromatic protons from tosyl groups (δ 7.2–7.8 ppm, doublets) and methyl protons (δ 2.4 ppm, singlet). The isopropylidene methyl groups appear as two singlets (δ 1.3–1.5 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks [M+Na]+ at m/z 528.2 (CHOS) confirm molecular weight. Fragmentation patterns should match theoretical predictions .

Q. What are the primary applications of this compound in organic synthesis?

This compound serves as a versatile chiral intermediate:

- Antiviral drug synthesis : Used in the preparation of nucleoside analogs (e.g., HIV protease inhibitors) due to its stereochemical rigidity .

- Crosslinking agent : Its bis-electrophilic nature facilitates alkylation of biomolecules in mutagenicity studies .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives affect their mutagenic activity?

Studies show stereochemistry critically impacts alkylation efficiency. For example:

- L-threitol-1,4-bismethanesulfonate induces chromosomal aberrations in plant cells at 10 μM, while its D-enantiomer exhibits reduced activity .

- Experimental design : Compare mutagenicity (e.g., Ames test) of enantiomers at varying concentrations (1–100 μM). Use HPLC to quantify DNA adduct formation .

Q. How can contradictory data on alkylation efficiency across studies be resolved?

Discrepancies may arise from:

- Reaction conditions : pH, solvent polarity, and temperature affect tosylate reactivity. For example, aqueous buffers promote hydrolysis, reducing alkylation efficiency.

- Biological models : Differences in cell permeability (e.g., plant vs. mammalian cells) alter observed mutagenicity. Standardize models (e.g., human lymphocyte assays) for cross-study comparisons .

Q. What methodologies optimize the regioselectivity of this compound in nucleophilic substitution reactions?

Regioselectivity is influenced by:

- Leaving group stability : Tosylates are superior to mesylates due to better leaving-group ability (lower pKa of toluenesulfonic acid).

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction rates.

- Catalysts : Crown ethers (e.g., 18-crown-6) improve potassium salt solubility, accelerating SN2 mechanisms .

Q. How should researchers manage and archive spectral data for this compound to ensure reproducibility?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Data repositories : Use Chemotion or RADAR4Chem for raw NMR/MS files.

- Metadata : Include synthesis protocols, solvent history, and instrument parameters (e.g., NMR spectrometer frequency) .

Methodological Considerations

Q. What experimental controls are essential when assessing the cytotoxicity of this compound?

- Negative controls : Use untreated cells or solvent-only exposures (e.g., DMSO).

- Positive controls : Include known alkylating agents (e.g., methyl methanesulfonate) to validate assay sensitivity.

- Dose-response curves : Test 5–6 concentrations (0.1–100 μM) with triplicate replicates to calculate IC values .

Q. How can researchers efficiently locate peer-reviewed studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.